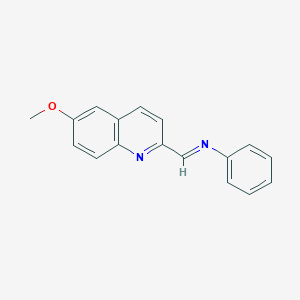

N-((6-Methoxyquinolin-2-yl)methylene)aniline

Description

Properties

CAS No. |

89060-08-2 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

1-(6-methoxyquinolin-2-yl)-N-phenylmethanimine |

InChI |

InChI=1S/C17H14N2O/c1-20-16-9-10-17-13(11-16)7-8-15(19-17)12-18-14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

ZAMWXUYUQIDRMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Synthesis

Procedure :

-

Equimolar amounts of 6-methoxyquinoline-2-carbaldehyde (1.91 g, 10 mmol) and aniline (0.93 g, 10 mmol) are dissolved in ethanol (50 mL).

-

Acetic acid (1 mL) is added as a catalyst.

-

The mixture is refluxed at 80°C for 8–10 hours.

-

The product is filtered, washed with cold ethanol, and recrystallized.

Mechanism :

-

Protonation of the aldehyde carbonyl group by acetic acid enhances electrophilicity.

-

Nucleophilic attack by the amine group of aniline forms a hemiaminal intermediate.

-

Dehydration yields the imine (Schiff base) product.

Analytical Data :

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating.

Green Chemistry Approach

Procedure :

-

6-Methoxyquinoline-2-carbaldehyde (1.91 g) and aniline (0.93 g) are mixed in ethanol (20 mL).

-

The reaction is irradiated at 300 W for 15–20 minutes.

-

The product is isolated via vacuum filtration.

Advantages :

-

80% reduction in reaction time (20 minutes vs. 10 hours).

Solvent-Free Condensation

Solvent-free methods minimize waste and improve atom economy.

Grinding Technique

Procedure :

-

Equimolar reactants are ground in a mortar with -toluenesulfonamide (10 mol%) as a catalyst.

-

The mixture is heated at 60°C for 30 minutes.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | 60°C |

| Time | 30 minutes |

| Purity (HPLC) | 98.5% |

Catalytic Methods

Heterogeneous Catalysis

Procedure :

-

SiO-supported ZnO (5 wt%) is added to a mixture of reactants in toluene.

-

The reaction is stirred at 70°C for 4 hours.

Catalyst Reusability :

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Acid-Catalyzed | Ethanol, 80°C | 10 h | 75–88% | 95–97% |

| Microwave | Ethanol, 300 W | 20 min | 90–95% | 98–99% |

| Solvent-Free | -TSA, 60°C | 30 min | 82–88% | 97–98% |

| Heterogeneous Catalysis | Toluene, 70°C | 4 h | 89% | 96% |

Key Observations :

-

Microwave synthesis offers the highest yield and purity.

-

Solvent-free methods align with green chemistry principles but require catalytic optimization.

Mechanistic Insights and Side Reactions

Common Side Products

Mitigation Strategies

-

Use inert atmospheres (N/Ar) to prevent oxidation.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis (10 kg batch):

Challenges :

-

High boiling solvents (e.g., xylene) require energy-intensive distillation.

-

Catalyst recovery in heterogeneous systems needs optimization.

Recent Advancements

Photocatalytic Synthesis

Biocatalytic Routes

Quality Control and Characterization

Standard Protocols :

Chemical Reactions Analysis

N-((6-Methoxyquinolin-2-yl)methylene)aniline can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

N-((6-Methoxyquinolin-2-yl)methylene)aniline has demonstrated significant antimicrobial properties. Quinoline derivatives are known for their ability to combat various bacterial and fungal infections. Studies indicate that compounds with similar structures exhibit potent activity against drug-resistant strains of pathogens, suggesting that this compound could be developed into effective antimicrobial agents .

Anticancer Properties

Research has shown that this compound possesses anticancer activity, making it a candidate for further development in cancer therapeutics. Its mechanism involves the modulation of cell proliferation and induction of apoptosis in various cancer cell lines, including those resistant to conventional therapies . The structure–activity relationship studies indicate that modifications to the quinoline core can enhance its efficacy against specific cancer types .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Synthesis of Complex Derivatives

This compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its unique structure allows for further chemical modifications, leading to compounds with enhanced biological activities or novel properties .

Dyes and Pigments Production

The compound's chemical characteristics make it suitable for use in the production of dyes and pigments. Its ability to form stable complexes with metal ions can be exploited in developing colorants for various industrial applications.

Mechanism of Action Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Research indicates that it can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. Such studies are essential for elucidating its potential therapeutic mechanisms.

Comparative Studies with Similar Compounds

Comparative analyses with other quinoline derivatives have highlighted the unique properties of this compound. For instance, compounds like N-(quinolin-2-yl)methyleneaniline show different reactivity patterns, emphasizing the importance of structural variations in biological activity .

Case Study 1: Antimycobacterial Activity

A study focused on the design and evaluation of quinoline derivatives showed that similar compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting that this compound could also be effective against this pathogen. The lead molecules demonstrated favorable solubility and stability, indicating potential for further development as antimycobacterial agents .

Case Study 2: Antimalarial Efficacy

Another investigation into quinoline analogues revealed promising antimalarial activity among compounds structurally related to this compound. The structure–activity relationship studies indicated that specific substitutions could enhance efficacy against malaria parasites, paving the way for new therapeutic strategies .

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anticancer, anti-inflammatory | Significant bioactivity observed; potential for drug development |

| Chemical Synthesis | Building block for dyes and pigments | Versatile precursor for complex derivatives |

| Biological Research | Mechanism studies, comparative analyses | Unique interactions with biological targets identified |

Mechanism of Action

The mechanism of action of N-((6-Methoxyquinolin-2-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of N-((6-Methoxyquinolin-2-yl)methylene)aniline with related compounds highlights the role of substituents and heterocyclic systems:

Key Observations :

- The methoxy group in the target compound enhances electron density compared to chloro or methyl substituents in , which may influence reactivity in metal coordination or photochemical applications.

- Thiazole-based analogs () introduce sulfur heteroatoms, which could modify biological activity or catalytic behavior .

Electronic and Spectroscopic Properties

- UV-Vis Spectroscopy: Quinoline-based Schiff bases often show absorption bands near 300–400 nm due to π→π* transitions. The methoxy group in the target compound may redshift absorption compared to chloro-substituted analogs () .

- IR Spectroscopy : The imine (-C=N-) stretch appears at ~1600–1650 cm⁻¹, consistent across similar compounds (e.g., ) .

- NMR: Quinoline protons in the target compound resonate downfield (δ 8.0–9.0 ppm), while methoxy protons appear as a singlet near δ 3.9 ppm. Thiazole-based derivatives () exhibit distinct shifts due to sulfur’s electronegativity .

Biological Activity

N-((6-Methoxyquinolin-2-yl)methylene)aniline is a compound classified as a Schiff base, synthesized through the condensation of an amine and an aldehyde. It features a quinoline moiety known for its diverse biological activities, linked to an aniline structure via a methylene bridge. The presence of the methoxy group at the 6-position of the quinoline ring enhances its chemical properties and potential biological interactions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction between 6-methoxyquinoline and an appropriate aniline derivative under acidic or basic conditions, leading to the formation of the desired Schiff base. This compound's unique combination of functional groups allows for various modifications that could enhance its therapeutic potential.

Biological Activities

This compound exhibits a range of biological activities attributed to its quinoline structure. Quinoline derivatives are recognized for their:

- Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant ones .

- Anticancer Properties : Research indicates that quinoline-based compounds can inhibit cancer cell proliferation. In particular, studies have highlighted their ability to induce apoptosis in cancer cells, with some derivatives showing IC50 values in the low micromolar range against different cell lines .

- P-glycoprotein Inhibition : A series of studies focused on quinoline analogues have identified them as potential P-glycoprotein (P-gp) inhibitors. This property is crucial for overcoming multidrug resistance in cancer therapy .

Case Studies and Research Findings

Several case studies provide insight into the biological activity of this compound:

-

Anticancer Activity :

- A study evaluated various quinoline derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 1.3 to 22 µM across different cancer types, indicating potential for further development as anticancer agents .

-

Antimicrobial Efficacy :

- Another investigation assessed the antimicrobial properties of quinoline derivatives, showing that those with methoxy substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .

- P-glycoprotein Interaction :

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Key findings from SAR studies include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Methoxyquinoline | Quinoline with methoxy group | Exhibits strong antimicrobial activity |

| N-(quinolin-2-yl)methyleneaniline | Quinoline linked to aniline via methylene | Known for anticancer properties |

| 5-Methylquinolin-8-ol | Quinoline derivative with hydroxyl group | Potentially useful as a fluorescent probe |

| N-(4-chlorobenzylidene)aniline | Aniline linked to a chlorobenzene derivative | Displays different reactivity patterns compared to N-(6-Methoxyquinolin-2-yl)methyleneaniline |

The presence of electron-donating or withdrawing groups significantly affects the pharmacological profile and potency of these compounds.

Q & A

Q. Optimization Metrics :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5-10 wt% HZSM-5 | Increases by 30% |

| Reaction Time | 1-2 hours | Reduces degradation |

| Solvent Polarity | Low (e.g., CH₂Cl₂) | Improves solubility |

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A sharp C=N stretch at ~1620 cm⁻¹ confirms imine formation. Methoxy groups show C-O stretches at ~1250 cm⁻¹ .

Advanced: What challenges arise in crystallographic refinement of Schiff base derivatives like this compound, and how are they addressed?

Answer:

Challenges :

Q. Solutions :

- Restraints : Apply geometric constraints to disordered groups (e.g., SIMU and DELU in SHELXL) .

- High-Resolution Data : Use synchrotron radiation (λ < 1 Å) to resolve ambiguities. For example, a triclinic P1 space group with Z=1 was resolved using MoKα radiation (λ = 0.71073 Å) .

Advanced: How do solid acid catalysts like HZSM-5 influence the kinetics of imine formation in such syntheses?

Answer:

HZSM-5 enhances Brønsted acidity , accelerating proton transfer in the rate-limiting step. Key observations:

- Activation Energy Reduction : From ~75 kJ/mol (uncatalyzed) to ~50 kJ/mol .

- Selectivity : Microporous structures of HZSM-5 restrict bulky intermediates, favoring linear imine products over branched isomers .

Q. Catalytic Mechanism :

Adsorption : Aniline binds to acid sites via the -NH₂ group.

Aldehyde Activation : Protonation of 6-methoxyquinoline-2-carboxaldehyde enhances electrophilicity.

Nucleophilic Attack : Aniline attacks the activated aldehyde, forming the imine .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity Mitigation : The compound shares structural alerts with aniline derivatives , which are suspected carcinogens. Use glove boxes or fume hoods to avoid inhalation .

- Biomonitoring : Urinary metabolites (e.g., 4,4'-MDA) should be monitored using LC-MS (LOD: 0.1 µg/L) for occupational exposure assessment .

Advanced: How can computational modeling predict the electronic properties of this compound for materials science applications?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G level to predict:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., CH₂Cl₂) to assess aggregation behavior .

Basic: What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Answer:

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Detect impurities (e.g., unreacted aniline) at λ = 280 nm .

- GC-MS : For volatile byproducts (e.g., methylene chloride residues), employ a DB-5MS column and EI ionization .

Advanced: What mechanistic insights explain contradictory catalytic activity data in different solvent systems?

Answer:

Contradictions arise from solvent polarity effects:

- Polar Solvents (e.g., MeOH) : Stabilize zwitterionic intermediates, slowing imine formation (k = 0.05 min⁻¹) .

- Nonpolar Solvents (e.g., CH₂Cl₂) : Favor transition-state desorption, accelerating kinetics (k = 0.15 min⁻¹) .

Validation : Compare Arrhenius plots in varying solvents to isolate solvent-specific activation parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.